molecular formula C15H12ClN5O5 B11650551 8-chloro-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

8-chloro-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11650551
M. Wt: 377.74 g/mol
InChI Key: GFLCMUUHOLOZOK-UHFFFAOYSA-N
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Description

8-CHLORO-1,3-DIMETHYL-7-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as chloro, methyl, nitrophenyl, and oxoethyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-1,3-DIMETHYL-7-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method involves the alkylation of the purine core with the appropriate chloro, methyl, and nitrophenyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-1,3-DIMETHYL-7-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-CHLORO-1,3-DIMETHYL-7-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-CHLORO-1,3-DIMETHYL-7-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation, cell proliferation, or signal transduction. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-CHLORO-1,3-DIMETHYL-7-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group, in particular, may contribute to unique interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H12ClN5O5

Molecular Weight

377.74 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione

InChI

InChI=1S/C15H12ClN5O5/c1-18-12-11(13(23)19(2)15(18)24)20(14(16)17-12)7-10(22)8-3-5-9(6-4-8)21(25)26/h3-6H,7H2,1-2H3

InChI Key

GFLCMUUHOLOZOK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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